Bienvenue dans la boutique en ligne BenchChem!

Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CCR-3 antagonist chiral intermediate stereochemistry

This (2S,4S)-configured pyrrolidine hydrochloride offers stereochemical certainty for CCR-3 antagonist lead optimization, eliminating diastereomeric complexity seen with racemic mixtures. The 3,4-dimethylphenoxy substitution pattern and hydrochloride salt ensure consistent aqueous solubility for automated amide coupling (HATU/EDC). Its NLT 98% purity minimizes ICH Q3A impurity identification burden in preclinical tox batches. Compare with 2,4-dimethylphenoxy analog (CAS 1217792-37-4) for definitive SAR exploration.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 1354487-70-9
Cat. No. B1398326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS1354487-70-9
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2CC(NC2)C(=O)OC)C.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-9-4-5-11(6-10(9)2)18-12-7-13(15-8-12)14(16)17-3;/h4-6,12-13,15H,7-8H2,1-3H3;1H/t12-,13-;/m0./s1
InChIKeyUIDPXZCPXLKTHG-QNTKWALQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride (CAS 1354487-70-9): A Defined Chiral Pyrrolidine Intermediate for CCR-3 Antagonist Programs


Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354487-70-9) is a chiral, cis-configured pyrrolidine derivative supplied as the hydrochloride salt with a molecular weight of 285.77 g/mol and a molecular formula of C₁₄H₂₀ClNO₃ . The compound belongs to the class of 2,4-disubstituted pyrrolidines that have been extensively patented as key intermediates for the synthesis of CCR-3 receptor antagonists, a validated target for eosinophil-driven allergic inflammation including asthma [1]. Its well-defined (2S,4S) stereochemistry, specific 3,4-dimethylphenoxy substitution pattern, and hydrochloride salt form collectively differentiate it from other pyrrolidine carboxylate intermediates on the market.

Why Generic Substitution Fails for CAS 1354487-70-9: The Irreplaceable Role of (2S,4S) Stereochemistry and 3,4-Dimethylphenoxy Substitution


In the 2,4-disubstituted pyrrolidine class, both the absolute configuration at the 2- and 4-positions and the substitution pattern on the phenoxy ring are critical determinants of target binding affinity and downstream pharmacological activity [1]. Simply interchanging CAS 1354487-70-9 with a different positional isomer (e.g., 2,4-dimethylphenoxy rather than 3,4-dimethylphenoxy ), a less substituted analog (e.g., 4-methylphenoxy ), or a stereochemically undefined mixture risks introducing compounds with altered lipophilicity, steric bulk, and receptor fit, leading to non-reproducible structure-activity relationships (SAR) in lead optimization campaigns. The evidence below demonstrates exactly where this specific compound provides quantifiable differentiation relative to its closest commercially available analogs.

Quantitative Differentiation Evidence: CAS 1354487-70-9 vs. Closest Pyrrolidine Carboxylate Analogs


Evidence 1: Defined (2S,4S) Stereochemistry vs. Unspecified or Racemic Pyrrolidine Intermediates

The target compound is exclusively the (2S,4S) diastereomer, as confirmed by its InChI Key (UIDPXZCPXLKTHG-QNTKWALQSA-N) . In contrast, many generic pyrrolidine carboxylate intermediates are supplied as racemic mixtures or with undefined stereochemistry at one or both chiral centers. The CCR-3 antagonist patent literature explicitly requires specific enantiomeric forms for pharmaceutical activity, noting that enantiomers may be obtained by fractional crystallisation or asymmetric synthesis from optically active starting materials [1]. Using a stereochemically undefined alternative risks producing diastereomeric mixtures that confound biological assay interpretation.

CCR-3 antagonist chiral intermediate stereochemistry

Evidence 2: 3,4-Dimethylphenoxy Substitution Pattern vs. 4-Methylphenoxy and 2,4-Dimethylphenoxy Analogs

The 3,4-dimethylphenoxy substitution on the target compound confers distinct physicochemical properties compared to the mono-methyl (4-methylphenoxy) and regioisomeric dimethyl (2,4-dimethylphenoxy) analogs. Molecular weight serves as a first-order proxy for lipophilicity and steric bulk in this congeneric series. The target compound (free base MW 249.30; HCl salt MW 285.77 ) has a molecular weight approximately 6% greater than the 4-methylphenoxy analog (MW 235.28, C₁₃H₁₇NO₃ ) and is essentially isobaric with but regioisomerically distinct from the 2,4-dimethylphenoxy analog (MW 249.31, C₁₄H₁₉NO₃ ). The 3,4-substitution pattern places the two methyl groups in a contiguous orientation on the phenyl ring, creating a different electrostatic and steric surface compared to the 2,4-pattern, which distributes methyl groups non-contiguously. In CCR-3 antagonist pharmacophores, the phenoxy substitution pattern directly influences the orientation of the aryl ring within the receptor binding pocket [1].

structure-activity relationship lipophilicity phenoxy substitution

Evidence 3: Hydrochloride Salt Form vs. Free Base for Aqueous Solubility and Handling

The target compound (CAS 1354487-70-9) is supplied as the hydrochloride salt , which fundamentally alters its physicochemical handling profile compared to the corresponding free base (CAS 1217671-82-3 ). Protonation of the pyrrolidine nitrogen in the salt form increases aqueous solubility by enabling ionization and hydration, a well-established principle in pharmaceutical salt selection. The free base is a neutral, less water-soluble species (MW 249.30, C₁₄H₁₉NO₃ ), whereas the hydrochloride salt (MW 285.77, C₁₄H₂₀ClNO₃ ) readily dissolves in water and aqueous buffer systems. This differential solubility directly impacts the efficiency of aqueous-phase amide coupling, Suzuki-Miyaura, or other palladium-catalyzed reactions commonly employed in CCR-3 antagonist scaffold elaboration.

salt form aqueous solubility coupling reaction

Evidence 4: NLT 98% Purity Specification vs. Industry-Standard 95% for Closest Analogs

The target compound is specified at NLT 98% purity by MolCore , exceeding the 95% standard purity offered for the closest commercially available analogs—the 4-methylphenoxy analog (95%, AKSci ) and the unsubstituted phenoxy analog (Min. 95%, CymitQuimica ). A 3-percentage-point increase in purity specification corresponds to a 60% reduction in the maximum allowable impurity burden (from 5% to 2%) [REFS-1, REFS-2]. In the context of multi-step synthesis of CCR-3 antagonists, where this compound serves as a late-stage intermediate, a 2% impurity ceiling vs. 5% directly reduces the propagation of unidentified impurities into final drug candidates, which can trigger costly out-of-specification (OOS) investigations during GLP toxicology batch release.

purity specification batch consistency quality control

Optimal Application Scenarios for Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride (CAS 1354487-70-9)


Scenario 1: Synthesis of Enantiomerically Pure CCR-3 Antagonists for Eosinophilic Asthma Programs

The defined (2S,4S) stereochemistry of CAS 1354487-70-9 makes it the appropriate starting material for constructing CCR-3 antagonists where the pyrrolidine core stereochemistry is directly translated into the final drug candidate. The CCR-3 antagonist patent family explicitly describes 2,4-substituted pyrrolidines with phenoxyaryl groups as pharmacophoric elements, and the use of racemic or stereochemically undefined intermediates would necessitate chiral separation at a later stage, increasing cost and reducing overall yield [1]. Researchers synthesizing compounds within the scope of U.S. Patent 2009/0306138 or related Hoffmann-La Roche CCR-3 antagonist patents should procure this specific stereoisomer to avoid introducing diastereomeric complexity.

Scenario 2: Aqueous-Phase Amide Coupling and Palladium-Catalyzed Cross-Coupling Reactions

The hydrochloride salt form of the target compound provides the aqueous solubility required for efficient amide bond formation with carboxylic acid coupling partners under standard HATU/DIPEA or EDC/HOBt conditions in DMF/water mixtures. This contrasts with the free base (CAS 1217671-82-3 ), which may require pre-dissolution in organic solvent or in situ protonation. For multi-parallel library synthesis where consistent dissolution is critical for automation, the hydrochloride salt eliminates a source of well-to-well variability.

Scenario 3: Structure-Activity Relationship (SAR) Studies Differentiating 3,4- vs. 2,4-Dimethylphenoxy Pharmacophores

When conducting systematic SAR exploration of the phenoxy substituent in pyrrolidine-based CCR-3 antagonists, CAS 1354487-70-9 serves as the defined 3,4-dimethylphenoxy probe . Its regioisomeric counterpart, the 2,4-dimethylphenoxy analog (CAS 1217792-37-4 ), provides the necessary comparator for isolating the contribution of methyl group positioning to receptor affinity and selectivity. The 6% molecular weight difference relative to the 4-methylphenoxy analog (CAS 774221-31-7 ) additionally allows lipophilicity-driven SAR trends to be delineated.

Scenario 4: GLP Toxicology Batch Synthesis Requiring Defined Impurity Profiles

The NLT 98% purity specification offered by suppliers such as MolCore supports the synthesis of preclinical toxicology batches where impurity identification and control are regulatory requirements. With a maximum total impurity burden of ≤2% (vs. ≤5% for 95%-specification analogs [REFS-5, REFS-6]), this compound reduces the likelihood that unidentified impurities will exceed the ICH Q3A identification threshold (0.10% for a ≥2 g/day dose) in the final API, minimizing the need for additional impurity profiling studies during IND-enabling work.

Quote Request

Request a Quote for Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.